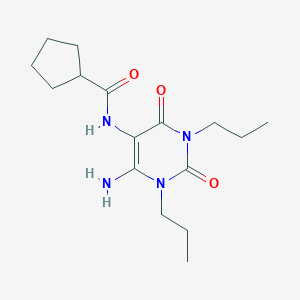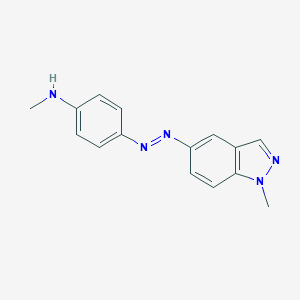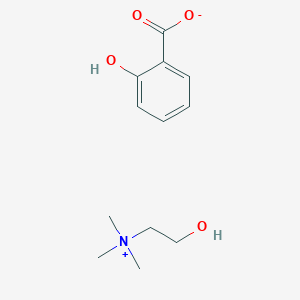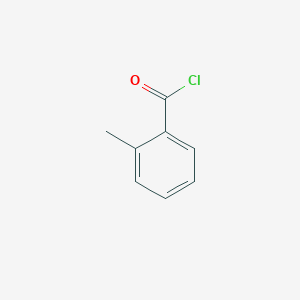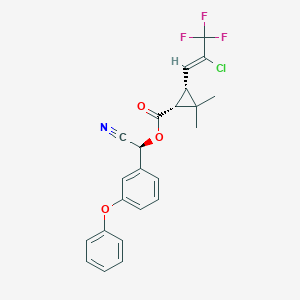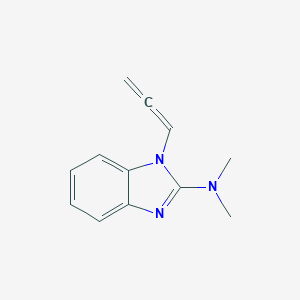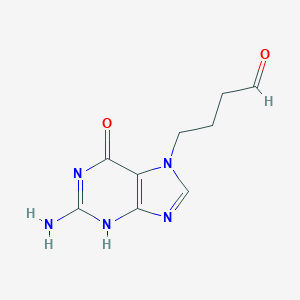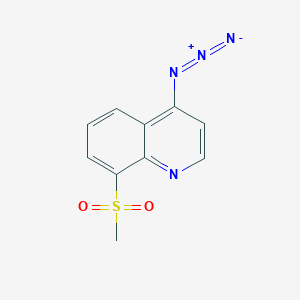
2,2-Dimethyloctane
Übersicht
Beschreibung
2,2-Dimethyloctane is an organic compound with the molecular formula C10H22 . It is an alkane, similar to 2,2-Dimethylbutane which is also known as neohexane .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyloctane consists of a chain of carbon atoms with hydrogen atoms attached. The molecule has a total of 31 bonds, including 9 non-H bonds and 5 rotatable bonds . The 3D structure of the molecule can be visualized using specific software .Physical And Chemical Properties Analysis
2,2-Dimethyloctane has a density of 0.7±0.1 g/cm3, a boiling point of 156.1±7.0 °C at 760 mmHg, and a vapor pressure of 3.8±0.1 mmHg at 25°C . It has a molar refractivity of 48.3±0.3 cm3, and a molar volume of 193.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
- Specific Scientific Field : Thermodynamics and Physical Chemistry .
- Summary of the Application : 2,2-Dimethyloctane is studied for its thermophysical properties. These properties are crucial in various fields such as chemical engineering, environmental science, and material science .
- Methods of Application or Experimental Procedures : The thermophysical properties of 2,2-Dimethyloctane are evaluated using the NIST ThermoData Engine software package . This involves dynamic data analysis of the compound .
- Results or Outcomes : The study provides critically evaluated recommendations for various properties of 2,2-Dimethyloctane such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity at different conditions .
Process Simulators
- Specific Scientific Field : Chemical Engineering .
- Summary of the Application : 2,2-Dimethyloctane can be used in process simulators like Aspen Plus .
- Methods of Application or Experimental Procedures : The thermophysical property datafile (IK-Cape File) for 2,2-Dimethyloctane is used in the simulation .
- Results or Outcomes : The simulation can help in understanding the behavior of 2,2-Dimethyloctane in various processes .
Oxidation, Combustion, and Thermal Cracking Kinetics
- Specific Scientific Field : Reaction Kinetics and Combustion Science .
- Summary of the Application : The thermodynamic data of 2,2-Dimethyloctane can be used in the study of oxidation, combustion, and thermal cracking kinetics .
- Methods of Application or Experimental Procedures : The free radicals thermodynamic data of 2,2-Dimethyloctane is used in the study .
- Results or Outcomes : The study can help in understanding the reaction kinetics of 2,2-Dimethyloctane .
IR Spectra Interpretation
- Specific Scientific Field : Spectroscopy .
- Summary of the Application : 2,2-Dimethyloctane can be used in the interpretation of IR spectra .
- Methods of Application or Experimental Procedures : The quantum tools for 2,2-Dimethyloctane are used in the interpretation .
- Results or Outcomes : The interpretation can help in understanding the molecular structure of 2,2-Dimethyloctane .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUTTSWJNPYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074696 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloctane | |
CAS RN |
15869-87-1 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





